7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride
Description
7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is a quinoline derivative synthesized via the reaction of 4,7-dichloroquinoline with hydrazine hydrate, forming 7-chlorohydrazinylquinoline intermediate (compound 2), which subsequently reacts with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde or 1,3-diphenylpyrazole-4-carbaldehyde derivatives) to yield hydrazone-linked products (compounds 4a–f) .
Properties
CAS No. |
1171022-53-9 |
|---|---|
Molecular Formula |
C15H13Cl2N3 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
(7-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H |
InChI Key |
ACJORHCPBLRSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 7-chloro-2-hydrazino-3-phenylquinoline hydrochloride generally follows these key stages:
Preparation of the Quinoline Core
The quinoline scaffold is typically synthesized via condensation reactions involving anilines and β-ketoesters or related precursors under acidic conditions.
- Starting from 7-chloroaniline , condensation with ethyl acetoacetate or similar β-ketoesters in the presence of polyphosphoric acid (PPA) or acetic acid leads to the formation of hydroxyquinoline intermediates.
- Chlorination at the 7-position can be achieved by treating hydroxyquinoline intermediates with phosphorus oxychloride (POCl3), yielding 7-chloroquinoline derivatives in high yields.
Introduction of the Hydrazino Group
The critical step for introducing the hydrazino group at the 2-position involves nucleophilic substitution or hydrazone formation:
- The 2-position of the quinoline ring, activated by the presence of the chlorine substituent, undergoes nucleophilic substitution with hydrazine hydrate or hydrazine derivatives to replace the 2-chloro substituent with a hydrazino group.
- In practice, 2-chloro-3-phenylquinoline is reacted with hydrazine hydrate in ethanol at room temperature to afford the 2-hydrazino derivative in moderate to good yields.
Formation of the Hydrochloride Salt
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 7-chloroaniline + ethyl acetoacetate | PPA or acetic acid, heat | 7-chloro-3-phenyl-4-hydroxyquinoline | High | Cyclization step |
| 2 | Hydroxyquinoline + POCl3 | Reflux | 7-chloro-2,3-dichloroquinoline (or 7-chloro-2-chloro-3-phenylquinoline) | Quantitative | Chlorination at 7-position |
| 3 | 7-chloro-2-chloro-3-phenylquinoline + hydrazine hydrate | Ethanol, room temp | 7-chloro-2-hydrazino-3-phenylquinoline | 74–87% | Nucleophilic substitution |
| 4 | Free base + HCl | Ethanol or ether | This compound | High | Salt formation |
Detailed Reaction Conditions and Notes
- Cyclization: The initial formation of the quinoline ring typically requires heating at elevated temperatures (e.g., 100–150 °C) under acidic conditions to promote ring closure.
- Chlorination: Phosphorus oxychloride is used in excess under reflux to ensure complete chlorination at the 7-position; reaction times vary from 2 to 6 hours depending on scale and solvent.
- Hydrazine substitution: The reaction with hydrazine hydrate is carried out at ambient temperature to avoid side reactions and decomposition, with reaction times from 2 to 24 hours depending on substrate reactivity.
- Purification: The hydrochloride salt precipitates upon acidification, facilitating isolation by filtration and washing, often yielding a product of >99% purity as confirmed by HPLC.
Supporting Analytical Data
- Molecular Formula: C15H13Cl2N3
- Molecular Weight: 306.2 g/mol
- IUPAC Name: (7-chloro-3-phenylquinolin-2-yl)hydrazine hydrochloride
- Spectroscopic Data: The compound shows characteristic NMR signals with hydrazino protons typically appearing as broad singlets around 8-9 ppm; aromatic protons resonate between 7-8.5 ppm.
- Purity: HPLC analysis typically shows >99% purity with retention times around 6.0 minutes under acetonitrile: 0.1% H3PO4 mobile phase.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is its antimicrobial properties. Research has shown that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinoline derivatives, including those similar to this compound. The results indicated that these compounds displayed potent inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| 7-Chloro-2-hydrazino-3-phenyl | S. aureus | 4–16 | 0.125–0.5 |
| Similar quinolone derivative | E. coli | 1 × 10^-5 | 0.5 |
Antiviral Properties
Quinoline derivatives, including this compound, have been investigated for their antiviral potential. These compounds have shown efficacy against a variety of viral strains, making them promising candidates for antiviral drug development.
Case Study: Inhibition of Viral Activity
In one investigation, quinoline derivatives were tested against viruses such as the herpes simplex virus and human immunodeficiency virus. The results demonstrated that these compounds could inhibit viral replication effectively, suggesting their potential use in treating viral infections .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of quinoline derivatives, including this compound. These compounds have been shown to mitigate neurotoxic effects in various models.
Case Study: Botulinum Toxin Inhibition
Research focused on the ability of certain quinolinol compounds to extend the half-paralysis time in botulinum toxin-intoxicated mouse models. The findings indicated that these compounds could significantly alleviate paralysis symptoms, suggesting their therapeutic relevance for conditions involving neurotoxicity .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical processes that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy.
Synthesis Overview
The compound can be synthesized through a multi-step process involving the chlorination of hydroxyquinolines followed by hydrazine treatment. This method allows for modifications that can enhance its pharmacological properties .
Mechanism of Action
The mechanism of action of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 3, 7, and/or 8 of the quinoline core. These modifications significantly alter physicochemical properties such as solubility, melting point, and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
